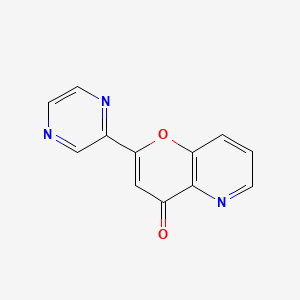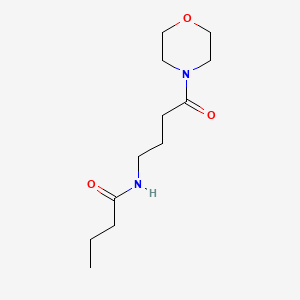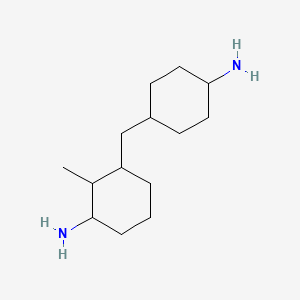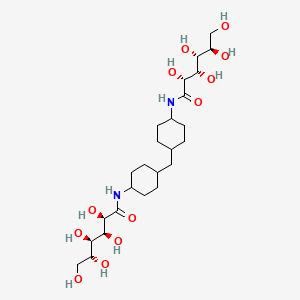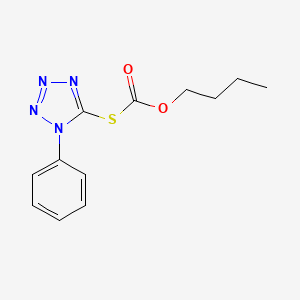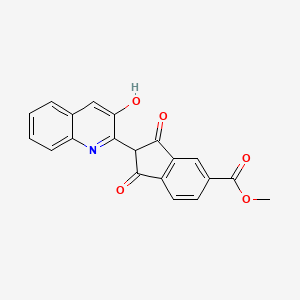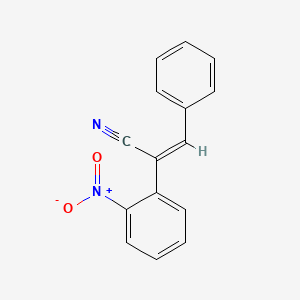
4-Phenyl-3-phenylsulfonylfuroxan
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Phenyl-3-phenylsulfonylfuroxan is a compound belonging to the class of furoxans, which are known for their nitric oxide (NO) donating properties.
Métodos De Preparación
One common method is the post-ring introduction of substituents (PRIS) strategy, which allows for the direct synthesis of furoxan molecules . This method is preferred due to its efficiency and the stability it provides to the furoxan ring under various reaction conditions.
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for scale and yield.
Análisis De Reacciones Químicas
4-Phenyl-3-phenylsulfonylfuroxan undergoes various chemical reactions, including:
Oxidation: This reaction is facilitated by the presence of the sulfonyl group, which can be further oxidized under specific conditions.
Reduction: The furoxan ring can be reduced, leading to the formation of different nitrogen-containing compounds.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions .
Aplicaciones Científicas De Investigación
4-Phenyl-3-phenylsulfonylfuroxan has been extensively studied for its potential in various scientific fields:
Chemistry: It serves as a precursor for synthesizing other complex molecules due to its reactive furoxan ring.
Biology: The compound’s ability to release nitric oxide makes it a valuable tool in studying NO-related biological processes.
Mecanismo De Acción
The primary mechanism by which 4-Phenyl-3-phenylsulfonylfuroxan exerts its effects is through the release of nitric oxide. This release occurs when the compound reacts with thiol-containing molecules, leading to high concentrations of NO. The nitric oxide then induces cellular apoptosis and necrosis, blocks the cell cycle, and inhibits cell migration and invasion . These actions are mediated through various molecular targets and pathways, including the activation of soluble guanylyl cyclase and the generation of reactive oxygen species.
Comparación Con Compuestos Similares
4-Phenyl-3-phenylsulfonylfuroxan can be compared with other furoxan derivatives, such as:
3-Substituted Coumarin and Phenylsulfonylfuroxan Hybrids: These compounds also exhibit potent anti-tumor activities and have been studied for their collateral sensitivity against multidrug-resistant cancer cell lines.
Quinazoline/Phenylsulfonylfuroxan Hybrids: These hybrids have shown significant antiproliferative activities and NO releasing abilities, similar to this compound.
The uniqueness of this compound lies in its specific structure, which allows for efficient NO release and its potential as a lead compound for developing new anti-tumor agents.
Propiedades
Número CAS |
76016-72-3 |
|---|---|
Fórmula molecular |
C14H10N2O4S |
Peso molecular |
302.31 g/mol |
Nombre IUPAC |
4-(benzenesulfonyl)-2-phenyl-1,2,5-oxadiazol-3-one |
InChI |
InChI=1S/C14H10N2O4S/c17-14-13(21(18,19)12-9-5-2-6-10-12)15-20-16(14)11-7-3-1-4-8-11/h1-10H |
Clave InChI |
CXYLRIASELQLJY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)N2C(=O)C(=NO2)S(=O)(=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



